Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-allyl-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s allyl and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 5-allyl-2-hydroxy-3-methoxybenzoate
- Methyl 2-(cyanomethyl)-3-methoxybenzoate
Uniqueness
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of both allyl and methoxy groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOAHRWQQSHYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427952 |
Source
|
Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647854-53-3 |
Source
|
Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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